molecular formula C5H2F3NO2 B8741080 3-(Trifluoromethyl)isoxazole-5-carbaldehyde

3-(Trifluoromethyl)isoxazole-5-carbaldehyde

Cat. No. B8741080
M. Wt: 165.07 g/mol
InChI Key: KTACAADQPXWQNC-UHFFFAOYSA-N
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Patent
US08324249B2

Procedure details

2-Iodoxybenzoic acid (74) (804 mg, 2.87 mmol, Aldrich) was added to a solution of (3-(trifluoromethyl)isoxazol-5-yl)methanol (73) (300 mg, 1.44 mmol) in ethyl acetate (3 ml) at room temperature and stirred at 80° C. for 4 hours. After cooling to 0° C., insoluble materials were filtered off and the filtrate was concentrated in vacuo to give a crude product of 3-(trifluoromethyl)isoxazole-5-carbaldehyde (75) (270 mg, 57) as a pale-yellow solid.
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I(C1C=CC=CC=1C(O)=O)(=O)=O.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:19]=[C:18]([CH2:20][OH:21])[O:17][N:16]=1>C(OCC)(=O)C>[F:23][C:14]([F:13])([F:22])[C:15]1[CH:19]=[C:18]([CH:20]=[O:21])[O:17][N:16]=1

Inputs

Step One
Name
Quantity
804 mg
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C1=NOC(=C1)CO)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=NOC(=C1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.